The synthesis of Xylopropamine involves several chemical reactions typical of amphetamines. While specific detailed synthetic routes are not extensively documented in the provided sources, it is known that the synthesis requires a controlled environment and specific reagents to ensure yield and purity.
The synthesis must be conducted under strict laboratory conditions to manage safety and yield effectively.
Xylopropamine features a molecular structure characterized by a phenethylamine backbone with two methyl groups attached to the aromatic ring at the 3 and 4 positions.
Xylopropamine can participate in various chemical reactions typical of amines and substituted phenethylamines:
The mechanism of action for Xylopropamine primarily involves its role as a monoamine releasing agent. It stimulates the release of neurotransmitters such as dopamine and norepinephrine from presynaptic neurons.
Xylopropamine exhibits several notable physical and chemical properties:
Despite its limited clinical use today, Xylopropamine remains a compound of interest within pharmacological research for its structural similarities to other more widely used stimulants.
The historical trajectory of Xylopropamine begins with its patenting in the 1940s by Schnider and colleagues under assignment to Hoffmann-La Roche. The foundational intellectual property, United States Patent 2384700 ("Alkylated phenyl-isopropyl-amines and process for the manufacture of same"), was granted on September 11, 1945, protecting the synthetic methodology for producing alkylated phenylisopropylamine derivatives including Xylopropamine [1]. This patent established the compound's position within a broader family of structurally modified amphetamines under investigation for diverse therapeutic applications.
Table 1: Historical Development Timeline of Xylopropamine
Year | Development Milestone |
---|---|
1945 | Patent granted for synthetic methodology (US2384700) |
1950s | Market introduction as appetite suppressant |
1957 | Scientific publications on analgesic properties |
1957 | Scientific publications on anti-inflammatory effects |
Late 1950s | Discontinuation of clinical development and marketing |
During the 1950s, Xylopropamine sulfate was briefly marketed specifically as an appetite suppressant for weight management. This application positioned it within the expanding pharmacological arsenal against obesity during an era when amphetamine derivatives dominated the anorectics market. However, its commercial viability proved limited compared to emerging alternatives. The pharmaceutical development faced substantial challenges due to its side effect profile, particularly concerning cardiovascular effects such as hypertension, which significantly curtailed its clinical adoption [1] [4].
Beyond its primary metabolic application, research in the mid-1950s investigated secondary therapeutic potentials. Harris and Worley (1957) documented its analgesic properties in the Proceedings of the Society for Experimental Biology and Medicine, demonstrating xylopropamine's ability to reduce pain responses in experimental models [1]. That same year, Randall, Selitto, and Valdes reported in the Archives Internationales de Pharmacodynamie et de Thérapie that the compound exhibited anti-inflammatory effects in animal models of inflammation [1] [4]. Despite these findings, the unfavorable balance between efficacy and adverse effects prevented further development for these indications. The emergence of phentermine—a structurally related compound with comparable efficacy but reduced side effects—accelerated Xylopropamine's obsolescence in clinical practice [1].
Xylopropamine occupies a defined structural and functional niche within psychopharmacology. Chemically, it is systematically named 3,4-dimethylamphetamine, reflecting its relationship to the amphetamine core structure (α-methylphenethylamine) with additional methyl substituents at the 3- and 4-positions of the phenyl ring [1] [4]. This molecular modification differentiates it from other amphetamine isomers such as 2,4-dimethylamphetamine, which was investigated contemporaneously for similar applications [1].
Table 2: Chemical Classification of Xylopropamine
Classification Level | Description |
---|---|
Core Structure | Phenethylamine |
Primary Subclass | Substituted Amphetamine (α-methylphenethylamine) |
Positional Isomer | 3,4-dimethylamphetamine |
Analogues | 2,4-dimethylamphetamine; Phentermine |
Molecular Formula | C₁₁H₁₇N |
Molar Mass | 163.264 g·mol⁻¹ |
As a phenethylamine derivative, Xylopropamine shares the fundamental β-phenylethylamine backbone (C₆H₅-CH₂-CH₂-NH₂) that serves as the architectural foundation for numerous endogenous neurotransmitters and exogenous psychoactive substances [2]. This structural class encompasses compounds ranging from the neurotransmitter dopamine to clinically used drugs and recreational substances. The phenethylamine structure enables diverse interactions with monoaminergic systems in the central nervous system, particularly those involving dopamine, norepinephrine, and serotonin transport and receptor systems [2] [5].
Positionally, Xylopropamine is categorized specifically among the dimethylated amphetamines, distinguished by methyl group substitutions on the phenyl ring. This structural modification significantly alters its pharmacological profile compared to unsubstituted amphetamine. The addition of hydrophobic methyl groups at the 3 and 4 positions enhances lipid solubility and influences receptor binding affinities, potentially altering its selectivity for neurotransmitter transporters and receptors [1] [4]. Its relationship to other amphetamines is further evidenced by its structural similarity to etilamfetamine (N-ethylamphetamine), a positional isomer that informed its initial Schedule I classification in the United States under isomer provisions [1].
The regulatory status of Xylopropamine reflects its diminished therapeutic utility and potential for misuse. As clinical use declined in the late 1950s, regulatory authorities gradually implemented controls aligning it with other amphetamine-type substances. Globally, its scheduling varies significantly, though it generally falls under controlled substance legislation with restrictions comparable to medically limited but pharmacologically active agents [1] [4].
Table 3: International Regulatory Status of Xylopropamine
Jurisdiction | Classification | Legal Status |
---|---|---|
Canada | Controlled Drugs and Substances Act | Schedule I |
United Kingdom | Misuse of Drugs Act | Class B |
United States | Controlled Substances Act | Schedule I (positional isomer of etilamfetamine) |
China | Non-Medicinal Narcotics and Psychotropics Control | Controlled (as of October 2015) |
In the United States, Xylopropamine is classified as a Schedule I controlled substance under the Controlled Substances Act. This designation specifically references its status as a positional isomer of etilamfetamine, demonstrating how structural relationships inform regulatory decisions [1]. Schedule I classification indicates the U.S. Drug Enforcement Administration determination that the compound has "no currently accepted medical use and a high potential for abuse," placing it among the most restricted substances alongside heroin and lysergic acid diethylamide [1].
The United Kingdom categorizes Xylopropamine under Class B of the Misuse of Drugs Act 1971. This classification signifies that the compound is subject to intermediate controls—more restrictive than Class C substances like benzodiazepines but less severe than Class A substances like cocaine or 3,4-methylenedioxymethamphetamine. Class B status imposes penalties for unauthorized possession, manufacture, or supply, reflecting concerns about its potential misuse despite limited contemporary prevalence [1] [8].
Canada regulates the compound under Schedule I of the Controlled Drugs and Substances Act, grouping it with other potent synthetic stimulants. China implemented controls on Xylopropamine as part of its October 2015 update to the "Non-Medicinal Narcotics and Psychotropic Substances Control List," reflecting growing international attention to synthetic phenethylamine derivatives [8]. The convergence of regulatory approaches highlights its recognition as a compound with abuse potential despite its historical discontinuation from clinical use [1] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: